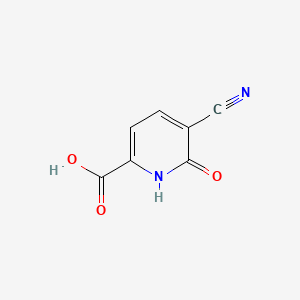

5-Cyano-6-oxo-1,6-dihydropyridin-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

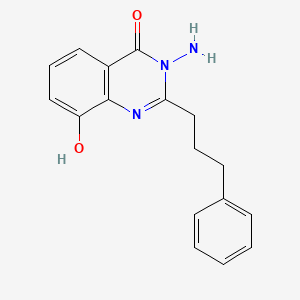

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound with a pyridine ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of functional groups such as cyano and carboxylic acid makes it a versatile intermediate for the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is a promising intermediate for the design of drugs, particularly phosphodiesterase inhibitors used in treating cardiovascular diseases.

Material Science: Its unique structure allows it to be used in the synthesis of advanced materials with specific properties.

Wirkmechanismus

Target of Action

The primary target of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .

Mode of Action

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid acts as an effective inhibitor of the hUP1 enzyme . By inhibiting this enzyme, the compound controls the cellular concentration of Urd . This results in changes in the cellular processes that Urd is involved in, such as RNA synthesis .

Biochemical Pathways

The compound affects the biochemical pathway involving the hUP1 enzyme and Urd. By inhibiting the hUP1 enzyme, the compound controls the cellular concentration of Urd, thereby affecting the RNA synthesis process . The compound’s action can also lead to the inhibition of a number of proteins and enzymes such as protein kinase Pim-1, farnesyl transferase, and P-glycoprotein .

Pharmacokinetics

The compound is expected to have high gastrointestinal absorption based on its physicochemical properties .

Result of Action

The compound’s action results in a decrease in the proliferation of HepG2 cells, primarily through cell cycle arrest and senescence . It increases the intracellular level of Urd and maintains a decrease in cell proliferation during chronic treatment .

Biochemische Analyse

Biochemical Properties

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid has been found to interact with a number of enzymes and proteins. For instance, it has been shown to inhibit protein kinase Pim-1, farnesyl transferase, and P-glycoprotein . These interactions can have significant effects on biochemical reactions within the cell .

Cellular Effects

The effects of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid on cells are diverse. It has been found to regulate cell apoptosis, the programmed cell death process . It can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid typically involves the reaction of methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide. The reaction proceeds under mild conditions, such as in ethanol at 40°C, in the presence of triethylamine. This method yields the corresponding 4-aryl-6-oxo-1,6-dihydropyridine-2-carboxylic acids and their methyl esters in 52–75% yields .

Industrial Production Methods

While specific industrial production methods for 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

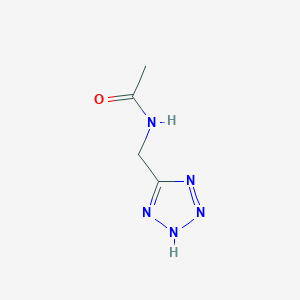

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

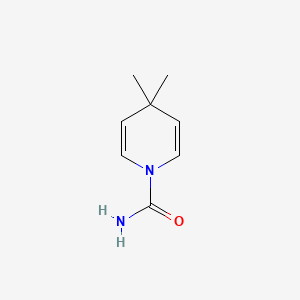

Milrinone: A phosphodiesterase inhibitor with a similar pyridine structure used in treating heart failure.

Olprinone: Another phosphodiesterase inhibitor with vasodilating effects.

Saterinon: Used for its positive inotropic effects in cardiovascular treatments.

Uniqueness

5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid stands out due to its dual functional groups (cyano and carboxylic acid), which provide versatility in chemical reactions and potential applications. Its ability to regulate cell apoptosis and its use in designing drugs for cardiovascular diseases highlight its unique properties compared to similar compounds.

Eigenschaften

IUPAC Name |

5-cyano-6-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)9-6(4)10/h1-2H,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUAASBTCYJUSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665284 |

Source

|

| Record name | 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19841-76-0 |

Source

|

| Record name | 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)

![5-{(Z)-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560780.png)

acetyl fluoride](/img/structure/B560781.png)